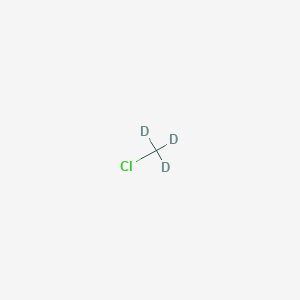

Chloromethane-d3

Numéro de catalogue B073174

Poids moléculaire: 53.5 g/mol

Clé InChI: NEHMKBQYUWJMIP-FIBGUPNXSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US04148818

Procedure details

A methyl magnesium chloride solution is prepared by adding methylchloride to a mixture consisting of 1000 milliliters of tetrahydrofuran and 97.2 grams (4 mol) of magnesium in the form of magnesium shavings until the shavings have dissolved. About 400 grams (1.76 mol) of 1,3-dichloro-1,3-divinyl-1,3-dimethyldisiloxane is added dropwise to the methyl magnesium chloride solution with constant agitation and at a temperature between 25° and 75° C. About 1000 milliliters of paraffin oil having a boiling point of about 190° C. at 760 mm Hg (abs), is added, then about 700 milliliters of anhydrous tetrahydrofuran is distilled off until a bath temperature of 150° C. is obtained. The residue obtained from this distillation is mixed with 70 milliliters of water. About 280 milliliters of tetrahydrofuran having a water content of less than 0.5 percent by weight is recovered. After cooling, the residue obtained from the second distillation is mixed with 600 milliliters of water and 100 milliliters of 20 percent aqueous hydrochloric acid and from the organic phase is obtained 317 grams i.e. 94 percent of theoretical, of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane having a boiling point of from 138° to 139° C. and a purity in excess of 98 percent by weight.

[Compound]

Name

paraffin

Quantity

1000 mL

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]Cl.[Mg].Cl[Si:5]([CH:13]=C)([CH3:12])[O:6][Si:7](Cl)([CH:9]=[CH2:10])[CH3:8].[CH3:15][Mg:16][Cl:17].Cl.O1[CH2:23][CH2:22]CC1>O>[CH3:15][Mg:16][Cl:17].[CH:9]([Si:7]([CH3:1])([CH3:8])[O:6][Si:5]([CH:22]=[CH2:23])([CH3:13])[CH3:12])=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCl

|

Step Four

|

Name

|

|

|

Quantity

|

97.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Six

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](O[Si](C)(C=C)Cl)(C)C=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

Step Seven

[Compound]

|

Name

|

paraffin

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

have dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

about 700 milliliters of anhydrous tetrahydrofuran is distilled off until a bath temperature of 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained from this distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 280 milliliters of tetrahydrofuran having a water content of less than 0.5 percent by weight is recovered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained from the second distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Mg]Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)[Si](O[Si](C)(C)C=C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04148818

Procedure details

A methyl magnesium chloride solution is prepared by adding methylchloride to a mixture consisting of 1000 milliliters of tetrahydrofuran and 97.2 grams (4 mol) of magnesium in the form of magnesium shavings until the shavings have dissolved. About 400 grams (1.76 mol) of 1,3-dichloro-1,3-divinyl-1,3-dimethyldisiloxane is added dropwise to the methyl magnesium chloride solution with constant agitation and at a temperature between 25° and 75° C. About 1000 milliliters of paraffin oil having a boiling point of about 190° C. at 760 mm Hg (abs), is added, then about 700 milliliters of anhydrous tetrahydrofuran is distilled off until a bath temperature of 150° C. is obtained. The residue obtained from this distillation is mixed with 70 milliliters of water. About 280 milliliters of tetrahydrofuran having a water content of less than 0.5 percent by weight is recovered. After cooling, the residue obtained from the second distillation is mixed with 600 milliliters of water and 100 milliliters of 20 percent aqueous hydrochloric acid and from the organic phase is obtained 317 grams i.e. 94 percent of theoretical, of 1,3-divinyl-1,1,3,3-tetramethyldisiloxane having a boiling point of from 138° to 139° C. and a purity in excess of 98 percent by weight.

[Compound]

Name

paraffin

Quantity

1000 mL

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1]Cl.[Mg].Cl[Si:5]([CH:13]=C)([CH3:12])[O:6][Si:7](Cl)([CH:9]=[CH2:10])[CH3:8].[CH3:15][Mg:16][Cl:17].Cl.O1[CH2:23][CH2:22]CC1>O>[CH3:15][Mg:16][Cl:17].[CH:9]([Si:7]([CH3:1])([CH3:8])[O:6][Si:5]([CH:22]=[CH2:23])([CH3:13])[CH3:12])=[CH2:10]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

70 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCl

|

Step Four

|

Name

|

|

|

Quantity

|

97.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Six

|

Name

|

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl[Si](O[Si](C)(C=C)Cl)(C)C=C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C[Mg]Cl

|

Step Seven

[Compound]

|

Name

|

paraffin

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

1000 mL

|

|

Type

|

reactant

|

|

Smiles

|

O1CCCC1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

have dissolved

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

about 700 milliliters of anhydrous tetrahydrofuran is distilled off until a bath temperature of 150° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is obtained

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue obtained from this distillation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

About 280 milliliters of tetrahydrofuran having a water content of less than 0.5 percent by weight is recovered

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue obtained from the second distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C[Mg]Cl

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)[Si](O[Si](C)(C)C=C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |